molecular formula C7H6N2O2 B1505836 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile CAS No. 64169-92-2

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile

Cat. No.: B1505836
CAS No.: 64169-92-2
M. Wt: 150.13 g/mol
InChI Key: OLTATMRIIFNCTG-UHFFFAOYSA-N
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Description

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13474 g/mol. It is a derivative of nicotinonitrile and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of 2-methyl-4-pyridone derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to achieve high yield and purity. The process involves the use of specialized reactors and purification techniques to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is similar to other nicotinonitrile derivatives, such as 3-pyridinecarbonitrile and 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. it has unique structural features and properties that distinguish it from these compounds. The presence of the hydroxyl group and the methyl group at specific positions on the pyridine ring contribute to its distinct chemical behavior and reactivity.

Comparison with Similar Compounds

  • 3-Pyridinecarbonitrile

  • 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

  • 2-Methyl-4-pyridone derivatives

This comprehensive overview provides a detailed understanding of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-5(3-8)6(10)2-7(11)9-4/h2H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTATMRIIFNCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)N1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80982678
Record name 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-92-2
Record name 1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64169-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Record name 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
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Synthesis routes and methods

Procedure details

A mixture of (E)-3-aminobut-2-enenitrile (9.7 g, 118 mmol) and bis(2,4,6-trichlorophenyl) malonate (58.4 g, 126 mmol) in diglyme (120 ml) was heated to 120° C. for 2.5 hr. The mixture was cooled to RT and poured into Et2O and filtered to collect the precipitate. The precipitate was washed with Et20 to obtain 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. MS ESI calc'd. for C7H7N2O2 [M+H]+ 151. found 151.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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